molecular formula C19H14N4OS B12128357 3-(1,3-benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide

Cat. No.: B12128357
M. Wt: 346.4 g/mol
InChI Key: GOFJYGYFAJAJKV-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide typically involves the coupling of 2-aminobenzothiazole with a pyrazine derivative. One common method includes the use of amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by targeting bacterial enzymes or interfere with cancer cell proliferation by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide is unique due to its combined benzothiazole and pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and beyond .

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide

InChI

InChI=1S/C19H14N4OS/c24-18(22-12-13-6-2-1-3-7-13)16-17(21-11-10-20-16)19-23-14-8-4-5-9-15(14)25-19/h1-11H,12H2,(H,22,24)

InChI Key

GOFJYGYFAJAJKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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